molecular formula C10H20N2O3 B2548928 (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol CAS No. 500733-24-4

(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol

Cat. No. B2548928
CAS RN: 500733-24-4
M. Wt: 216.281
InChI Key: AEEDNTYVDBGMCS-JGVFFNPUSA-N
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Description

“(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol” is a chemical compound that is part of a class of compounds known as tert-butyloxycarbonyl-protected amino acids . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of tert-butyloxycarbonyl-protected amino acids involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process has been developed using flow microreactor systems, which have been found to be more efficient and versatile compared to batch processes .


Molecular Structure Analysis

The molecular structure of “(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol” can be represented by the SMILES string O=C (OC (C) (C)C)NC1 (CCNC1)C (OC)=O . Its empirical formula is C11H20N2O4 and it has a molecular weight of 244.29 .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group in “(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol” can be selectively deprotected using oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .


Physical And Chemical Properties Analysis

“(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol” is a white to light yellow to light orange crystalline powder . It has a melting point of 54 °C .

Scientific Research Applications

Future Directions

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .

properties

IUPAC Name

tert-butyl N-[[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-8(13)6-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEDNTYVDBGMCS-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@H](CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol

CAS RN

500733-24-4
Record name tert-butyl N-{[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl}carbamate
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